molecular formula C9H9NO2 B13932265 6-Cyclopropoxynicotinaldehyde

6-Cyclopropoxynicotinaldehyde

Cat. No.: B13932265
M. Wt: 163.17 g/mol
InChI Key: ZYLUIIHESCXRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropoxynicotinaldehyde typically involves the introduction of a cyclopropoxy group to the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid

    Solvent: Alcoholic solvent, such as ethanol or methanol

The reaction proceeds through an esterification mechanism, where the aldehyde group of nicotinaldehyde reacts with the hydroxyl group of cyclopropyl alcohol to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Mixing: Nicotinaldehyde and cyclopropyl alcohol are mixed in a reactor.

    Catalysis: An acid catalyst is added to the mixture.

    Heating: The reaction mixture is heated to the desired temperature.

    Separation: The product is separated from the reaction mixture through distillation or extraction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 6-Cyclopropoxynicotinic acid

    Reduction: 6-Cyclopropoxynicotinalcohol

    Substitution: Various substituted nicotinaldehyde derivatives

Scientific Research Applications

6-Cyclopropoxynicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylnicotinaldehyde
  • 6-Nitronicotinaldehyde
  • 6-Hydroxynicotinaldehyde

Uniqueness

6-Cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other nicotinaldehyde derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

ZYLUIIHESCXRCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.